1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound belongs to a class of benzimidazole-pyrrolidinone derivatives, characterized by a benzimidazole core linked to a pyrrolidin-2-one moiety via an ethylphenoxy bridge. The 2,5-dimethylphenoxy substituent on the ethyl chain distinguishes it from structurally analogous compounds.
Properties
IUPAC Name |
1-butyl-4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-4-5-12-27-17-20(16-24(27)29)25-26-21-8-6-7-9-22(21)28(25)13-14-30-23-15-18(2)10-11-19(23)3/h6-11,15,20H,4-5,12-14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYHRRMCDEGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent such as trimethyl orthoformate.
Attachment of Dimethylphenoxyethyl Group: The 2,5-dimethylphenoxyethyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,5-dimethylphenoxyethyl bromide in the presence of a base.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with butylamine to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Medicine: Potential therapeutic agent for treating parasitic infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
The position of methyl groups on the phenoxy ring significantly influences steric and electronic properties:
- Electronic Effects : Methyl groups at the 2,5-positions provide balanced electron-donating effects, possibly enhancing π-π interactions with aromatic residues in target proteins.
Variations in the Pyrrolidinone Substituent
- Piperidinyl Derivative: The compound 1-(4-butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one replaces the phenoxyethyl chain with a piperidinyl-oxoethyl group. This substitution introduces a tertiary amine, which could improve water solubility and alter metabolic stability.
Patent-Based Analogues
- EP 2 585 462 B1 Derivatives: Compounds such as 1-ethyl-7-methyl-3-{4-[(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-benzimidazol-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one feature fused heterocyclic systems. These structures highlight the versatility of benzimidazole-pyrrolidinone hybrids in drug discovery, though their pharmacological profiles remain distinct due to divergent substituents.
Discussion of Implications
- Physicochemical Properties: The hydrochloride salt of the 2,6-dimethylphenoxy analogue (MW 442.0) demonstrates how salt formation can enhance solubility for pharmaceutical formulations .
- Biological Activity : While specific activity data are unavailable in the provided evidence, structural trends suggest that para-substituted derivatives (e.g., the target compound) may offer superior target engagement compared to ortho-substituted variants due to reduced steric clash.
Biological Activity
1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, also referred to as a benzimidazole derivative, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This compound's structure suggests a multifaceted mechanism of action, which may include interactions with hypoxic tumor environments and DNA.
- Molecular Formula : C25H31N3O2
- Molecular Weight : 405.5 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily linked to its structural characteristics that allow it to function as a bioreductive agent. Benzimidazole derivatives are known for their ability to selectively target hypoxic cells, which are often resistant to conventional therapies. The following mechanisms have been identified:
- Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines, particularly under hypoxic conditions. This is facilitated through:
- Hypoxia Selectivity : The compound's design allows it to preferentially accumulate in hypoxic tumor regions, enhancing its therapeutic efficacy while minimizing damage to normal tissues .
In Vitro Studies
Recent studies have evaluated the anticancer properties of benzimidazole derivatives similar to this compound. Key findings include:
- Cell Lines Tested : Human lung adenocarcinoma (A549) and malignant melanoma (WM115).
- Assays Conducted :
- WST-1 Assay : Used to determine antiproliferative activity after 48 hours of exposure.
- Caspase 3/7 Assay : Measured apoptosis induction.
- DNA Damage Assay : Evaluated the extent of DNA damage caused by the compound.
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | DNA Damage |
|---|---|---|---|---|
| 1-butyl... | A549 | 15 | Yes | Yes |
| 1-butyl... | WM115 | 20 | Yes | Yes |
Note: IC50 values represent the concentration required for 50% inhibition of cell growth compared to control cells .
Case Studies
A notable case study involved the use of benzimidazole derivatives in a clinical setting where patients with advanced cancers were treated with compounds targeting hypoxic tumor environments. Results indicated improved patient outcomes and reduced tumor sizes in those receiving treatment with compounds structurally related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
